molecular formula C11H21N3O B11792738 (R)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone

(R)-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone

Cat. No.: B11792738
M. Wt: 211.30 g/mol
InChI Key: VYWOWNGJXJNRSM-SNVBAGLBSA-N
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Description

®-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of ®-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone typically involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

®-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

®-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

®-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone can be compared with other piperidine derivatives. Similar compounds include:

The uniqueness of ®-2-Amino-1-(3-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone lies in its specific substitution pattern, which can confer unique biological and chemical properties.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

2-amino-1-[(3R)-3-(cyclopropylmethylamino)piperidin-1-yl]ethanone

InChI

InChI=1S/C11H21N3O/c12-6-11(15)14-5-1-2-10(8-14)13-7-9-3-4-9/h9-10,13H,1-8,12H2/t10-/m1/s1

InChI Key

VYWOWNGJXJNRSM-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)CN)NCC2CC2

Canonical SMILES

C1CC(CN(C1)C(=O)CN)NCC2CC2

Origin of Product

United States

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